molecular formula C6H11IO2 B1586681 4-Iodobutyl acetate CAS No. 40596-44-9

4-Iodobutyl acetate

Cat. No. B1586681
CAS RN: 40596-44-9
M. Wt: 242.05 g/mol
InChI Key: FLPVVTDEKLGZDZ-UHFFFAOYSA-N
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Description

4-Iodobutyl acetate (4-IBA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a strong odor and is used as a reagent in organic synthesis. 4-IBA is a derivative of acetic acid and is also known as 4-iodobutyl ethanoate. It is widely used in the laboratory as a reagent for the synthesis of various compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Polymer Production and Consumption

The research conducted by van Aalst-van Leeuwen et al. (1997) provides insights into the behavior of microorganisms under dynamic substrate supply conditions, particularly in wastewater treatment processes. The study focuses on the accumulation of storage polymers like poly(beta-hydroxybutyrate) (PHB) in Paracoccus pantotrophus when exposed to a pulse of acetate. The accumulation of PHB is strongly dependent on the organism's growth rate before the acetate pulse, and the model developed describes the kinetics of PHB formation and consumption effectively (van Aalst-van Leeuwen et al., 1997).

Regioselectivity in Chemical Synthesis

The work of Geen et al. (1990) explores the N-alkylation of 2-aminopurines with 2-acetoxymethyl-4-iodobutyl acetate, demonstrating variations in the ratio of N-9 to N-7 alkylated products depending on the C-6 substituent of the purine. This study provides valuable information on the influence of substituents in chemical synthesis, highlighting the correlation between the regioselectivity and the resonance and lipophilicity parameters of the C-6 substituent (Geen et al., 1990).

Dairy Production and Animal Health

Urrutia and Harvatine (2017) investigated the effect of acetate supply on milk fat synthesis in lactating dairy cows. Their research indicates that increasing acetate supply enhances milk fat synthesis, suggesting nutritional strategies that augment ruminal acetate absorption could potentially increase milk fat by stimulating de novo fatty acid synthesis (Urrutia & Harvatine, 2017).

Drug Development and Neuroprotection

Ricobaraza et al. (2009) explored the use of Sodium 4-phenylbutyrate (4-PBA), a histone deacetylase inhibitor, in the treatment of Alzheimer's disease (AD). Their findings reveal that 4-PBA reversed spatial learning and memory deficits in a mouse model of AD, suggesting its potential as a novel approach for AD treatment (Ricobaraza et al., 2009).

Cancer Treatment

Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine for photodynamic therapy in cancer treatment. Their research demonstrates that this compound exhibits promising properties as a potential photosensitizer, producing higher singlet oxygen than the clinically used motexafin lutetium (Al-Raqa et al., 2017).

properties

IUPAC Name

4-iodobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPVVTDEKLGZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369897
Record name 4-Iodobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobutyl acetate

CAS RN

40596-44-9
Record name 4-Iodobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodobutyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Kato, H Sasaki, M Yagihara - … , Sulfur, and Silicon and the Related …, 1992 - Taylor & Francis
… methyl iodide to afford 4-iodobutyl acetate in 68 % yield. The reaction mechanism discussed. … acetate (la) with methyl iodide under the same conditions afforded 4-iodobutyl acetate (3a) …
Number of citations: 11 www.tandfonline.com
GR Geen, TJ Grinter, PM Kincey, RL Jarvest - Tetrahedron, 1990 - Elsevier
… Abstract: A series of eleven 6-substituted 2-aminopurines was N-alkylated with 2-acetoxymethyl-4-iodobutyl acetate. The ratio of N-9 to N-7 alkylated products varied from 1.8:1 (…
Number of citations: 117 www.sciencedirect.com
MG Voronkov, AA Trukhina, NN Vlasova - Russian journal of organic …, 2002 - Springer
… same way as trimethyliodosilane [3] the studied acyl iodides reacted also with tetrahydrofuran at 1003110oC in 2 h with the cleavage of C3O bond and formation of 4-iodobutyl acetate […
Number of citations: 17 link.springer.com
SD Cho, JW Chung, SK Kim, DH Kweon… - Journal of …, 1996 - Wiley Online Library
… Reactions of compounds 1, 11 and 15 with 4-iodobutyl acetate in the presence of potassium carbonate in tetrahydrofuran gave the corresponding esters 2, 12 and 16 in good yield, …
Number of citations: 4 onlinelibrary.wiley.com
R Ballini, E Marcantoni, M Petrini - Synthetic communications, 1991 - Taylor & Francis
Reaction of cycloheptanone with potassium persulfate, in ethanol or methanol, gave ethyl or methyl 7-hydroxyheptanoate which, by oxidation with PCC, were converted into ethyl or …
Number of citations: 10 www.tandfonline.com
B Vermang, P Verbiest - researchgate.net
… Synthesis of mono-organozinc compounds out of cyclohexyl bromide, 4iodobutyl acetate, cyclohexyl iodide, Iodobenzene, 1-octyl bromide, ethyl 4-iodobutanoate and 1-Iodoctane was …
Number of citations: 0 www.researchgate.net
MJ Shiao, WL Chia, CJ Peng… - The Journal of Organic …, 1993 - ACS Publications
… methylnicotinate, 3-fluoropyridine, 3-pyridinecarboxaldehyde, and 4-iodobutyl acetate were … 4k was obtained as a colorless oil from methyl nicotinate and 4-iodobutyl acetate in 43 % …
Number of citations: 30 pubs.acs.org
A Padwa, CL Muller, A Rodriguez, SH Watterson - Tetrahedron, 1998 - Elsevier
… After the addition was complete, the mixture was stirred for 30 min and 10.6 g (44 retool) of 4-iodobutyl acetate 42 was added slowly. The solution was allowed to warm to rt and was …
Number of citations: 14 www.sciencedirect.com
MR Harnden, RL Jarvest - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Alkylation of 2,6-dichloropurine (2) with 2-acetoxymethyl-4-iodobutyl acetate afforded the 9-isomer (4) in 3976 yield along with substantial quantities of the 7-isomer (13x yield). …
Number of citations: 23 pubs.rsc.org
P Shukla, YC Hsu, CH Cheng - The Journal of Organic Chemistry, 2006 - ACS Publications
An efficient cobalt-catalyzed reductive coupling reaction of alkyl halides with electron-withdrawing alkenes (CH 2 CR 1 EWG, EWG = electron-withdrawing group) in the presence of …
Number of citations: 73 pubs.acs.org

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